
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one is a heterocyclic compound that features an oxazinone ring substituted with a hydroxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one.
Reduction: Formation of 6-hydroxy-2-(4-aminophenyl)-4H-1,3-oxazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance its binding affinity to certain targets, while the oxazinone ring can provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(4-aminophenyl)-4H-1,3-oxazin-4-one: Similar structure but with an amino group instead of a nitro group.
6-Oxo-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one is unique due to the combination of its hydroxy and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
111860-84-5 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C10H6N2O5/c13-8-5-9(14)17-10(11-8)6-1-3-7(4-2-6)12(15)16/h1-5,13H |
InChI Key |
PIBCGTYJQWHYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)O2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


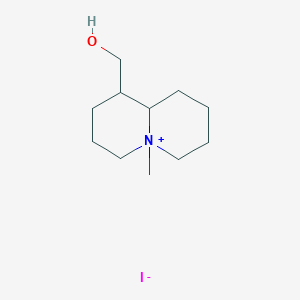


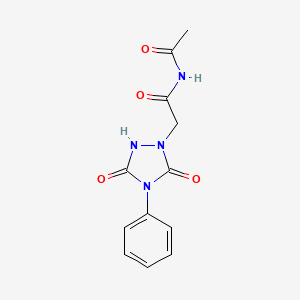
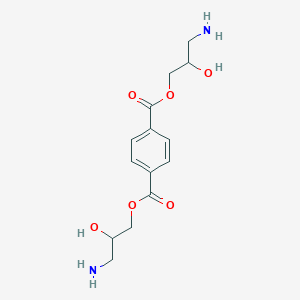
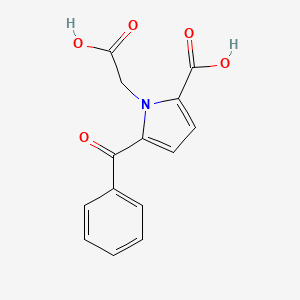

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
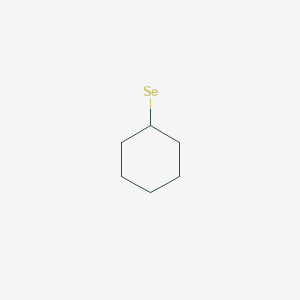

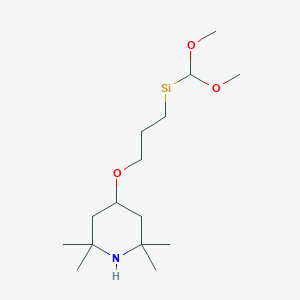
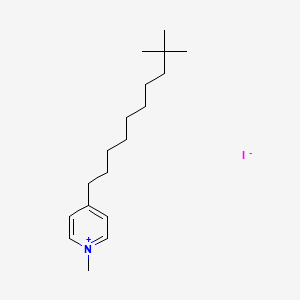
silane](/img/structure/B14308830.png)
